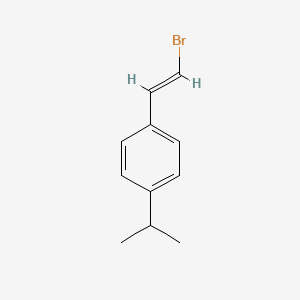

(E)-1-(2-Bromovinyl)-4-isopropylbenzene

Description

(E)-1-(2-Bromovinyl)-4-isopropylbenzene is a brominated aromatic compound characterized by a benzene ring substituted with an isopropyl group at the para position and a bromovinyl group at the ortho position, with an E (trans) configuration across the double bond. Its molecular formula is C₁₁H₁₃Br, and it has a molecular weight of 225.13 g/mol.

Properties

Molecular Formula |

C11H13Br |

|---|---|

Molecular Weight |

225.12 g/mol |

IUPAC Name |

1-[(E)-2-bromoethenyl]-4-propan-2-ylbenzene |

InChI |

InChI=1S/C11H13Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-9H,1-2H3/b8-7+ |

InChI Key |

PTXGFGZKPGBHFX-BQYQJAHWSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/Br |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(2-ethenyl)-4-(propan-2-yl)benzene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1-(2-bromoethenyl)-4-(propan-2-yl)benzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromoethenyl)-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the ethenyl group can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Addition Reactions: Reagents such as bromine, hydrogen bromide, and other halogens are used. These reactions are often conducted at room temperature or slightly elevated temperatures.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are employed under controlled conditions to achieve the desired oxidation state.

Major Products Formed

Substitution Reactions: Products include 1-(2-hydroxyethenyl)-4-(propan-2-yl)benzene, 1-(2-aminoethenyl)-4-(propan-2-yl)benzene, and other substituted derivatives.

Addition Reactions: Products include 1,2-dibromo-1-(4-(propan-2-yl)phenyl)ethane and similar addition products.

Oxidation Reactions: Products include 1-(2-epoxyethenyl)-4-(propan-2-yl)benzene and other oxidized derivatives.

Scientific Research Applications

1-(2-bromoethenyl)-4-(propan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

Industry: Used in the production of advanced materials, including polymers and specialty chemicals, due to its reactivity and structural properties.

Mechanism of Action

The mechanism by which 1-(2-bromoethenyl)-4-(propan-2-yl)benzene exerts its effects depends on the specific reaction or application. In general, the bromoethenyl group can act as an electrophile, participating in various nucleophilic substitution and addition reactions. The propan-2-yl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different chemical environments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

1-(Bromomethyl)-4-isopropylbenzene (CAS 73789-86-3): A benzyl bromide derivative with a bromomethyl substituent instead of bromovinyl.

Brivudin [(E)-5-(2-bromovinyl)-2’-deoxyuridine]: A nucleoside analog with a bromovinyl group, used clinically as an antiviral agent.

4-Isopropylbenzyl bromide derivatives : Broad class including intermediates for pharmaceuticals.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The isopropyl group in all three compounds enhances lipophilicity, improving membrane permeability. However, (E)-1-(2-Bromovinyl)-4-isopropylbenzene’s conjugated double bond may reduce solubility compared to the bromomethyl analog.

- Stability : Bromovinyl compounds are sensitive to UV light and radical initiators, whereas bromomethyl derivatives are more thermally stable but prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.